molecular formula C18H14N2O3 B10897631 Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate

Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate

Katalognummer: B10897631
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: JFWIWMXNJCAAMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their significant roles in various biological and pharmacological activities. The structure of this compound includes a fused indoloquinazoline ring system, which is a common motif in many natural products and synthetic pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl (E)-3-(2-aminophenyl) acrylate with 2-formylbenzonitrile in the presence of a base such as cesium carbonate (Cs2CO3). This reaction proceeds through a base-catalyzed tandem addition, cyclization, and rearrangement process initiated by the aniline molecule, followed by sequential aza-Michael addition and dehydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity would be critical in an industrial setting.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism by which ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation, microbial growth, and cancer cell proliferation. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate is unique due to its specific fused ring system and the presence of a carboxylate ester group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H14N2O3

Molekulargewicht

306.3 g/mol

IUPAC-Name

ethyl 5-oxo-11H-isoindolo[2,1-a]quinazoline-2-carboxylate

InChI

InChI=1S/C18H14N2O3/c1-2-23-18(22)11-7-8-14-15(9-11)20-10-12-5-3-4-6-13(12)16(20)19-17(14)21/h3-9H,2,10H2,1H3

InChI-Schlüssel

JFWIWMXNJCAAMS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.